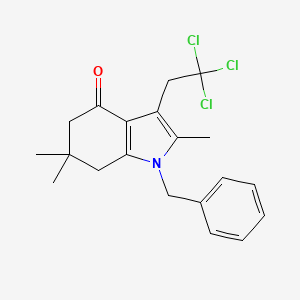![molecular formula C16H13ClN2O7 B11088519 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B11088519.png)
2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid is an organic compound characterized by its complex structure, which includes chloro, nitro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid typically involves multiple steps:
Chlorination: The addition of a chlorine atom, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The formation of an amide bond between the nitro-chlorobenzoyl chloride and 4,5-dimethoxybenzoic acid, usually in the presence of a base like triethylamine.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous solution.
Substitution: Sodium methoxide in methanol, or thiourea in ethanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid serves as a building block for more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of dyes and pigments.
Biology
The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Its structural motifs are explored for interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry
In the materials science industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and chloro groups can participate in electron transfer reactions, while the methoxy groups can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Lacks the dimethoxy groups, making it less soluble and potentially less reactive in certain contexts.
4,5-Dimethoxybenzoic acid: Lacks the nitro and chloro groups, resulting in different reactivity and biological activity.
2-Amino-5-chloro-3-methylbenzoic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups allows for versatile applications in various fields.
Properties
Molecular Formula |
C16H13ClN2O7 |
|---|---|
Molecular Weight |
380.73 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H13ClN2O7/c1-25-13-6-10(16(21)22)12(7-14(13)26-2)18-15(20)9-5-8(19(23)24)3-4-11(9)17/h3-7H,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
VMBOKBUQDOVXCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11088436.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11088451.png)

![2-chlorobenzyl 3-{5-[(2-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B11088463.png)
![N-benzyl-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11088464.png)

![3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11088474.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}quinoline](/img/structure/B11088476.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11088478.png)
![4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate](/img/structure/B11088481.png)

![9-bromo-1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088491.png)
![Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11088506.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088510.png)
